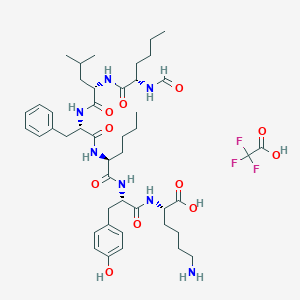

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C45H66F3N7O11 |

|---|---|

Molekulargewicht |

938.0 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1 |

InChI-Schlüssel |

PIIHXDKVEVMPFE-KPIXKXSRSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Agonistic Mechanism of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA on Formyl Peptide Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic peptide agonist that selectively targets the formyl peptide receptor (FPR) family, primarily FPR1. As a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, FPR1 is a key mediator of the innate immune response to bacterial and mitochondrial N-formyl peptides. Activation of FPR1 by agonists such as this compound initiates a cascade of intracellular signaling events, culminating in critical cellular functions including chemotaxis, superoxide production, and degranulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with FPRs, the subsequent signaling pathways, and the physiological responses it elicits. This document also includes a compilation of relevant quantitative data and detailed experimental protocols for studying the activity of this and related formyl peptides.

Introduction to the Formyl Peptide Receptor Family

The formyl peptide receptor (FPR) family consists of three members in humans: FPR1, FPR2, and FPR3, all of which are class A G-protein coupled receptors.[1][2] These receptors play a crucial role in host defense by recognizing N-formyl peptides, which are common molecular patterns associated with bacteria and damaged mitochondria.[1][3] FPR1, the high-affinity receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLF) and its analogs, is the primary target of this compound.[2][4] FPRs are coupled to inhibitory G-proteins (Gαi), and their activation triggers a wide array of signaling pathways that govern the inflammatory and immune responses of myeloid cells.[5]

Molecular Mechanism of Action

The mechanism of action of this compound can be delineated into three key stages: receptor binding, signal transduction, and cellular response.

Receptor Binding and Activation

This compound, a synthetic analog of fMLF, binds to FPR1 with high affinity and specificity. The N-formyl group is crucial for this interaction, mimicking the structure of bacterial-derived peptides.[6] This binding event induces a conformational change in the receptor, facilitating the dissociation of the Gαi subunit from the Gβγ dimer of the associated heterotrimeric G-protein.

Intracellular Signaling Cascades

The dissociation of the G-protein subunits initiates multiple downstream signaling pathways:

-

Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More significantly, the released Gβγ dimer activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are pivotal for many cellular responses.[5]

-

MAPK and PI3K Pathways: FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the p38 and extracellular signal-regulated kinase (ERK) pathways, as well as the phosphoinositide 3-kinase (PI3K) pathway.[5][7] These pathways are critical for regulating gene expression, cell survival, and motility.

The following diagram illustrates the primary signaling pathways initiated by the binding of this compound to FPR1.

Caption: FPR1 Signaling Pathway.

Cellular Responses

The activation of these signaling cascades culminates in a range of physiological responses in immune cells, particularly neutrophils:

-

Chemotaxis: The directed migration of neutrophils towards the source of the formyl peptide, a critical step in the inflammatory response.[2]

-

Superoxide Production (Respiratory Burst): The activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) that are essential for killing invading pathogens. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is known to elicit superoxide anion production at nanomolar concentrations.

-

Degranulation: The release of antimicrobial proteins and proteases from intracellular granules to combat infection.[2]

-

Phagocytosis: The engulfment of pathogens and cellular debris.

Quantitative Data

The following table summarizes the available quantitative data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and the well-characterized FPR1 agonist, fMLF, for comparative purposes.

| Parameter | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | fMLF (N-Formyl-Met-Leu-Phe) | Receptor | Cell Type/System | Reference |

| Binding Affinity (pKd) | 9.22 | - | FPR1 | Not Specified | [6] |

| Binding Affinity (Ki) | - | 38 nM | FPR1 | Not Specified | |

| Chemotaxis (EC50) | 0.4 nM (iodinated form) | - | FPR1 | Human Neutrophils | [6] |

| Superoxide Production | Active at nanomolar concentrations | - | FPR1 | Human PMNL | [1] |

Note: Data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is limited. PMNL: Polymorphonuclear leukocytes.

Experimental Protocols

The study of this compound's mechanism of action involves a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the peptide to its receptor.

Objective: To quantify the binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPR1.

Materials:

-

HEK-293 cells transfected with human FPR1 cDNA.

-

Radiolabeled ligand: [125I]N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA).

-

Scintillation vials and scintillation fluid.

-

Filtration apparatus with glass fiber filters.

Protocol:

-

Cell Preparation: Culture and harvest HEK-293 cells expressing FPR1. Prepare a cell suspension in binding buffer.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of an unlabeled standard (e.g., fMLF) to determine non-specific binding.

-

Incubation: Add the cell suspension to each well and incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Neutrophil Chemotaxis Assay (Transwell Assay)

This assay measures the ability of the peptide to induce directed cell migration.

Objective: To quantify the chemotactic response of neutrophils to this compound.

Materials:

-

Freshly isolated human neutrophils.

-

RPMI-1640 medium.

-

24-well Transwell plates with polycarbonate membranes (3-5 µm pore size).

-

This compound.

-

fMLF (positive control).

-

Flow cytometer or microscope for cell counting.

Protocol:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Assay Setup: In the lower chamber of the Transwell plate, add RPMI-1640 medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (fMLF).

-

Cell Seeding: Add a suspension of isolated neutrophils in RPMI-1640 to the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

Cell Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the cells using a flow cytometer or by staining and manual counting under a microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of the peptide to determine the EC50 for chemotaxis.

The following diagram illustrates the experimental setup for a Transwell chemotaxis assay.

Caption: Transwell Chemotaxis Assay.

Conclusion

This compound is a valuable tool for studying the biology of formyl peptide receptors. Its potent agonistic activity at FPR1 triggers a cascade of well-defined signaling events that are central to the innate immune response. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for researchers and professionals in the fields of immunology and drug development who are investigating inflammatory processes and potential therapeutic interventions targeting the FPR family. Further research to fully quantify the potency and efficacy of this peptide in a broader range of functional assays will provide a more complete picture of its biological activity.

References

- 1. genscript.com [genscript.com]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

- 6. MedChemExpress N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.it]

- 7. N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys - LKT Labs [lktlabs.com]

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA as a formyl peptide receptor agonist.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a potent agonist of the formyl peptide receptors (FPRs). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support research and drug development efforts targeting the FPR family.

Core Concepts: Formyl Peptide Receptors and Their Agonists

Formyl peptide receptors are a group of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system. They recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria. This recognition triggers a cascade of downstream signaling events in immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection and inflammation.

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic hexapeptide that acts as a potent chemoattractant for human neutrophils. The trifluoroacetate (TFA) salt form is commonly used in research settings. This peptide's ability to activate FPRs makes it a valuable tool for studying the intricate mechanisms of inflammatory responses and for the development of novel therapeutics targeting these pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with formyl peptide receptors.

Table 1: Binding Affinity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys for FPR1

| Cell Type | Dissociation Constant (KD) |

| Human Fetal Lens Epithelial Cells (FHL-124) | ~0.5 nM |

| Human Neutrophils | 3.2 nM |

Table 2: Functional Potency of Related Formyl Peptides (for comparative purposes)

| Peptide | Assay | Cell Type | EC50 |

| fMLP | NADPH Oxidase Activation | Human Neutrophils | ≈ 20 nM |

| fMLP | Calcium Mobilization | HEK 293 cells (expressing mouse FPR2) | ~5 µM |

| fMLP | Chemotaxis | HEK 293 cells (expressing mouse FPR2) | ~5 µM |

Signaling Pathways

Activation of FPRs by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys initiates a signaling cascade predominantly through the Gi/o family of G proteins. The following diagram illustrates the key downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys as an FPR agonist.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (KD) of the peptide to its receptor.

Methodology:

-

Cell Preparation: Isolate human neutrophils from fresh blood or use a cell line stably expressing the formyl peptide receptor of interest. Resuspend the cells in a suitable binding buffer.

-

Ligand Preparation: Prepare a stock solution of a commercially available radiolabeled FPR ligand (e.g., [³H]fMLP). Prepare serial dilutions of the unlabeled this compound.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cells in the presence of increasing concentrations of the unlabeled peptide. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of unlabeled fMLP to determine non-specific binding.

-

Separation: After incubation, rapidly separate the cells from the incubation medium by filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Loading: Load the cells (e.g., neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.

-

Baseline Measurement: Transfer the loaded cells to a fluorometer or a fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Addition: Add this compound at various concentrations to the cells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence intensity for each concentration of the agonist. Plot the peak fluorescence (or the change in fluorescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Chemotaxis Assay

This assay quantifies the directed migration of cells in response to a chemoattractant gradient.

Methodology:

-

Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) with a microporous membrane separating the upper and lower wells.

-

Chemoattractant Gradient: Add different concentrations of this compound to the lower wells of the chamber. Add buffer without the peptide to control wells.

-

Cell Seeding: Place a suspension of cells (e.g., neutrophils) in the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the chemoattractant.

-

Cell Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Data Analysis: Count the number of migrated cells in several microscopic fields for each well. Plot the number of migrated cells against the concentration of the agonist to determine the optimal chemotactic concentration and the EC₅₀.

Degranulation Assay

This assay measures the release of enzymes from intracellular granules upon cell activation. A common method is to measure the activity of a released enzyme, such as myeloperoxidase (MPO) or elastase.

Methodology:

-

Cell Stimulation: Incubate a suspension of neutrophils with various concentrations of this compound. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only).

-

Separation: After incubation, centrifuge the samples to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatant, which contains the released granular contents.

-

Enzyme Activity Measurement: Measure the activity of the chosen enzyme in the supernatant using a specific substrate that produces a colorimetric or fluorometric signal upon cleavage.

-

Data Analysis: Calculate the amount of enzyme released at each agonist concentration. Plot the enzyme activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of formyl peptide receptors in health and disease. Its high affinity for FPR1 makes it a potent activator of neutrophil functions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the complex biology of the FPR family and to aid in the development of novel immunomodulatory therapies. Further studies are warranted to determine the specific EC₅₀ values for this peptide in various functional assays to provide a more complete quantitative profile.

An In-Depth Technical Guide to the Biological Activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic hexapeptide agonist of the formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) integral to the innate immune response. This technical guide provides a comprehensive overview of its biological activity, focusing on its interaction with FPRs and the subsequent downstream signaling cascades. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the key assays used to characterize this peptide. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers in immunology, pharmacology, and drug development exploring the therapeutic potential of FPR agonists.

Introduction

Formyl peptide receptors are crucial pattern recognition receptors that recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria. The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a synthetic analog of bacterial peptides, serves as a powerful tool for studying the intricate mechanisms of FPR-mediated signaling and for exploring its potential as a modulator of the immune system. The trifluoroacetate (TFA) salt form is commonly used for its stability and solubility in aqueous solutions.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available in the scientific literature.

Table 1: Receptor Binding Affinity

| Receptor | Cell Type | Ligand | Assay Type | Kd (nM) | pKd | Reference |

| FPR1 | Human Neutrophils | Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Saturation Binding | 3.2 | - | [1] |

| FPR1 | Human Lens Epithelial Cells (FHL-124) | Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Saturation Binding | ~0.5 | - | [1] |

| FPR1 | - | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | - | - | 9.22 |

Note: The pKd value indicates high selectivity for FPR1 over FPR2/ALX.

Table 2: Functional Potency

| Biological Process | Cell Type | Assay Type | EC50 (nM) | Reference |

| Chemotaxis | Human Neutrophils | Boyden Chamber | 0.4* |

Note: This EC50 value was determined using an iodinated version of the peptide, which was reported to retain full biological activity.

Signaling Pathways

Activation of formyl peptide receptors by this compound initiates a complex network of intracellular signaling pathways. These pathways are crucial for mediating the diverse cellular responses, primarily in immune cells like neutrophils. The primary signaling cascade is initiated through the coupling of the receptor to heterotrimeric G-proteins of the Gi/o family.

Upon ligand binding, the G protein dissociates into its Gα and Gβγ subunits, which in turn activate multiple downstream effectors:

-

Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR activation also leads to the stimulation of the PI3K/Akt pathway. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as protein kinase B). The PI3K/Akt pathway is central to cell survival, proliferation, and migration.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Formyl peptide receptor engagement activates several MAPK cascades, most notably the p38 MAPK and ERK1/2 pathways. These pathways are critical for regulating gene expression, inflammation, and cell motility. The activation of p38 MAPK is a key event in the chemotactic response of neutrophils.

The culmination of these signaling events leads to the orchestrated cellular responses of chemotaxis, degranulation, and superoxide production, which are hallmarks of neutrophil activation.

Caption: FPR Signaling Cascade.

Experimental Protocols

The characterization of this compound relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.

Receptor Binding Assay (Saturation Binding)

This assay quantifies the binding affinity (Kd) of the peptide to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the fluorescently labeled peptide on a given cell type.

Materials:

-

Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys

-

Unlabeled this compound

-

Target cells (e.g., isolated human neutrophils or cultured cells expressing FPR1)

-

Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate primary cells (e.g., neutrophils) or harvest cultured cells and resuspend in ice-cold Binding Buffer to a final concentration of 1-5 x 106 cells/mL.

-

Assay Setup:

-

Total Binding: In triplicate, add a fixed volume of cell suspension to wells containing increasing concentrations of the fluorescently labeled peptide.

-

Non-specific Binding: In parallel, add a fixed volume of cell suspension to wells containing the same increasing concentrations of the fluorescently labeled peptide plus a high concentration (e.g., 1 µM) of the unlabeled peptide.

-

-

Incubation: Incubate the plates at 4°C for 2-3 hours on a shaker to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound ligand.

-

Quantification:

-

For radiolabeled ligands, punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.

-

For fluorescently labeled ligands, read the fluorescence intensity directly from the filter plate using a plate reader.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Plot specific binding versus the concentration of the labeled ligand.

-

Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.

-

Caption: Receptor Binding Assay Workflow.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of the peptide to induce directed migration of neutrophils.

Objective: To determine the concentration-dependent chemotactic activity of the peptide and to calculate its EC50 value.

Materials:

-

This compound

-

Isolated human neutrophils

-

Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)

-

Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)

-

Microscope

-

Staining solution (e.g., Diff-Quik)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in Chemotaxis Buffer at a concentration of 1-2 x 106 cells/mL.

-

Assay Setup:

-

Add serial dilutions of the peptide in Chemotaxis Buffer to the lower wells of the Boyden chamber. Use buffer alone as a negative control.

-

Place the polycarbonate membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Cell Fixation and Staining:

-

Remove the membrane and wipe the upper surface to remove non-migrated cells.

-

Fix the membrane in methanol and stain with a suitable staining solution.

-

-

Quantification:

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well.

-

-

Data Analysis:

-

Plot the number of migrated cells versus the peptide concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.

-

Caption: Neutrophil Chemotaxis Assay Workflow.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the ability of the peptide to induce calcium flux and to calculate its EC50 value.

Materials:

-

This compound

-

Isolated human neutrophils or FPR-expressing cell line

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

HBSS with and without calcium

-

Fluorescence plate reader or fluorometer with kinetic reading capabilities

Procedure:

-

Cell Loading:

-

Resuspend cells in HBSS without calcium.

-

Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes in the dark.

-

Wash the cells twice with HBSS without calcium to remove excess dye.

-

Resuspend the loaded cells in HBSS with calcium.

-

-

Assay Measurement:

-

Aliquot the cell suspension into a 96-well black-walled plate.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Add serial dilutions of the peptide to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

-

-

Data Analysis:

-

Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) as an indicator of the change in intracellular calcium concentration.

-

Determine the peak response for each peptide concentration.

-

Plot the peak response versus the peptide concentration.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.

-

Applications in Research and Drug Development

This compound is a valuable tool for:

-

Probing FPR Structure and Function: Its high affinity and specificity for FPR1 make it an excellent ligand for studying receptor-ligand interactions, receptor dimerization, and the structural basis of receptor activation.

-

Investigating Inflammatory Processes: As a potent chemoattractant, it can be used to model and study the mechanisms of neutrophil migration and activation in various inflammatory conditions.

-

High-Throughput Screening: It can be used as a reference agonist in high-throughput screening campaigns to identify novel FPR modulators (agonists or antagonists) with therapeutic potential.

-

Drug Discovery and Development: Understanding the signaling pathways activated by this peptide can aid in the design of biased agonists that selectively activate specific downstream pathways, potentially leading to more targeted and effective therapies for inflammatory diseases with fewer side effects.

Conclusion

This compound is a well-characterized and potent agonist of the formyl peptide receptor family, with a particularly high affinity for FPR1. Its ability to induce robust chemotaxis and other neutrophil functions makes it an indispensable tool for researchers in immunology and pharmacology. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a solid foundation for further investigation into the biological roles of FPRs and for the development of novel therapeutics targeting these important receptors.

References

An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of the potent formyl peptide receptor (FPR) agonist, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA. This peptide, a crucial tool in studying inflammation and immune responses, is detailed here with experimental protocols and data presentation to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is a synthetic hexapeptide with the N-terminus of the first norleucine (Nle) residue formylated. The trifluoroacetate (TFA) salt is a common counterion resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural Information

Below is a diagrammatic representation of the chemical structure of the N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide.

Caption: Chemical structure of the N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C45H66F3N7O11 |

| Molecular Weight | 938.04 g/mol |

| CAS Number | 2918767-97-0 |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% (as determined by HPLC) |

| Solubility | Soluble in DMSO and other organic solvents |

Synthesis of this compound

The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal formylation and cleavage from the resin with subsequent purification.

Experimental Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of the peptide on a rink amide resin.

Materials:

-

Rink Amide resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)

-

Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Nle-OH, Fmoc-Phe-OH, Fmoc-Leu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Formic acid

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the first amino acid (Fmoc-Lys(Boc)-OH, 3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue shaking. If negative (beads are colorless), the coupling is complete.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Nle, Phe, Leu, Nle).

-

N-Terminal Formylation:

-

After the final Fmoc deprotection of the N-terminal Nle, wash the resin with DMF.

-

Prepare a solution of 1:4 (v/v) acetic anhydride/formic acid.

-

Add this solution to the resin and shake for 24 hours at room temperature.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilize the pure fractions to obtain the final this compound product.

-

Synthesis Workflow Diagram

Caption: Solid-phase synthesis workflow for this compound.

Characterization Data

The identity and purity of the synthesized peptide should be confirmed by analytical techniques such as HPLC and mass spectrometry.

| Analysis Technique | Expected Result |

| Analytical RP-HPLC | A single major peak with a purity of ≥95%. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the peptide ([M+H]+ ≈ 824.04 Da for the free peptide). |

Biological Activity and Signaling Pathway

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent agonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages.[1] Activation of FPRs by this peptide initiates a signaling cascade that leads to various cellular responses crucial for the innate immune response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Formyl Peptide Receptor Signaling Pathway

The binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPRs triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family. This initiates a cascade of downstream signaling events.

Caption: Signaling pathway activated by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys via FPR.

Experimental Protocol for a Neutrophil Chemotaxis Assay

This protocol describes a typical Boyden chamber assay to evaluate the chemotactic activity of the peptide on human neutrophils.

Materials:

-

This compound

-

Freshly isolated human neutrophils

-

RPMI 1640 medium with 0.5% BSA

-

Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)

-

Calcein-AM

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. A typical concentration range would be from 10^-12 M to 10^-7 M. Use the medium alone as a negative control.

-

Assay Setup:

-

Add the chemoattractant solutions to the lower wells of the Boyden chamber.

-

Place the polycarbonate filter over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Cell Migration Quantification:

-

After incubation, remove the filter and wipe off the non-migrated cells from the top surface.

-

Stain the migrated cells on the bottom surface of the filter with a fluorescent dye like Calcein-AM.

-

Alternatively, collect the migrated cells from the lower chamber.

-

Quantify the fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Plot the fluorescence intensity (representing the number of migrated cells) against the concentration of the peptide to generate a dose-response curve.

Expected Quantitative Data

The chemotactic response of neutrophils to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is typically potent, with significant migration observed at nanomolar concentrations.

| Parameter | Typical Value Range |

| EC50 for Chemotaxis | 0.1 - 10 nM |

| Maximal Migration | 3-5 fold over baseline |

Conclusion

This compound is a valuable research tool for investigating the roles of formyl peptide receptors in health and disease. Its well-defined structure, established synthesis route, and potent biological activity make it an ideal ligand for studying the intricacies of innate immunity and inflammation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this important peptide into their studies.

Disclaimer: The experimental protocols provided are for guidance only. Researchers should optimize conditions based on their specific experimental setup and reagents. All work should be conducted in accordance with appropriate laboratory safety practices.

References

The Role of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in Neutrophil Chemotaxis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (fNLFNYK-TFA) in neutrophil chemotaxis. This document details the underlying molecular mechanisms, signaling pathways, and relevant experimental protocols, presenting quantitative data in a structured format to facilitate understanding and further research in immunology and drug development.

Introduction

Neutrophil chemotaxis is a fundamental process in the innate immune response, characterized by the directed migration of neutrophils towards sites of inflammation or infection. This migration is guided by a variety of chemoattractants, including bacterially derived or mitochondrially released N-formylated peptides. This compound is a potent synthetic N-formylated peptide that acts as a powerful chemoattractant for human neutrophils.[1] As an agonist for formyl peptide receptors (FPRs), fNLFNYK-TFA plays a critical role in initiating the signaling cascades that lead to directed cell movement. Understanding the specifics of its interaction with neutrophils is crucial for the development of novel therapeutic agents targeting inflammatory and infectious diseases.

Mechanism of Action: Engagement of Formyl Peptide Receptors

fNLFNYK-TFA exerts its chemoattractant effect by binding to and activating formyl peptide receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs) expressed on the surface of neutrophils.[2][3] This ligand-receptor interaction is the initial and critical step in a complex signaling cascade that ultimately orchestrates the machinery of cell migration.

Quantitative Analysis of Chemotactic Potency

For comparative purposes, the well-characterized chemoattractant N-Formyl-Met-Leu-Phe (fMLP) has been shown to induce a half-maximal response (ED50) for neutrophil shape change, an early event in chemotaxis, at concentrations in the low nanomolar range (approximately 1.01 x 10⁻⁹ M to 2.25 x 10⁻⁹ M). Given that fNLFNYK-TFA is described as a potent chemoattractant, its EC50 for chemotaxis is expected to be in a similar low nanomolar range.

Table 1: Comparative Chemotactic Potency of Formyl Peptides

| Chemoattractant | Receptor(s) | Reported Effective Concentration for Chemotaxis/Related Responses |

| This compound (fNLFNYK-TFA) | FPRs | Maximal response at ~100 nM (for fluorescent derivative) |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR1, FPR2, FPR3 | ED50 for shape change: ~1-2.25 nM |

Signaling Pathways in fNLFNYK-TFA-Induced Neutrophil Chemotaxis

Upon binding of fNLFNYK-TFA to FPRs, a conformational change in the receptor is induced, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi family.[4] The dissociation of the G protein into its Gα and Gβγ subunits initiates a cascade of downstream signaling events crucial for chemotaxis.

Key signaling pathways activated by fNLFNYK-TFA include:

-

Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit activates PI3Kγ, which catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt/PKB and PDK1, to the plasma membrane. This pathway is essential for establishing cell polarity and directional sensing.

-

Phospholipase C (PLC) Pathway: The Gβγ subunit also activates PLCβ, which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are critical for the regulation of cytoskeletal dynamics and cell motility.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. These pathways are involved in a wide range of cellular responses, including gene expression, cell survival, and the regulation of the actin cytoskeleton, all of which are important for chemotaxis.

Experimental Protocols

The most common method for studying neutrophil chemotaxis in response to fNLFNYK-TFA is the Boyden chamber assay, also known as the transwell migration assay.[5][6][7] This assay provides a quantitative measure of directed cell migration.

Boyden Chamber Assay for Neutrophil Chemotaxis

1. Materials and Reagents:

-

This compound (fNLFNYK-TFA)

-

Human neutrophils isolated from fresh peripheral blood

-

Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)

-

Polycarbonate membranes (typically 3-5 µm pore size)

-

Chemotaxis buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA))

-

Staining solution (e.g., Diff-Quik or Hematoxylin and Eosin)

-

Microscope with image analysis software

2. Protocol:

-

Preparation of Chemoattractant: Prepare a stock solution of fNLFNYK-TFA in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM) in chemotaxis buffer.

-

Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

Add the fNLFNYK-TFA dilutions to the lower wells of the Boyden chamber. Include a negative control (chemotaxis buffer alone) and a positive control (e.g., 10 nM fMLP).

-

Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

-

Add the neutrophil suspension to the upper wells of the chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.

-

Fix the membrane in methanol and stain the migrated cells on the bottom surface with a suitable staining solution.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, eluted stain can be measured spectrophotometrically, or fluorescently labeled cells can be quantified using a plate reader.

-

-

Data Analysis: Express the results as the average number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the negative control). Plot the dose-response curve to determine the EC50 value.

References

- 1. This compound | MOLNOVA [molnova.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Frontiers | The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome [frontiersin.org]

- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. researchgate.net [researchgate.net]

Understanding Formyl Peptide Receptor 1 (FPR1) Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on myeloid cells such as neutrophils and monocytes, FPR1 acts as a pattern recognition receptor, detecting N-formylated peptides released from bacteria or damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to critical immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This guide provides an in-depth overview of the core signaling pathways of FPR1, quantitative data on ligand interactions, and detailed protocols for key experimental assays.

Core Signaling Pathways

Upon ligand binding, FPR1 couples primarily to the Gi class of heterotrimeric G proteins.[2] This initiates a series of downstream signaling cascades that orchestrate the cellular response.

Gαi-Mediated Signaling

The dissociation of the Gαi subunit from the Gβγ dimer is a central event in FPR1 signaling. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Gβγ-Mediated Signaling

The Gβγ subunit activates several key effector enzymes:

-

Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG activates protein kinase C (PKC).[2]

-

-

Phosphoinositide 3-kinase (PI3K): PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases like Akt.

These initial signaling events converge on several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[3]

References

An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: A Potent Formyl Peptide Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a synthetic hexapeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune response. This technical guide provides a comprehensive overview of the fundamental properties of this peptide, including its chemical characteristics, biological functions, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its receptor affinity and potency are presented to facilitate its application in research and drug development.

Core Properties of this compound

This compound is a well-characterized chemoattractant peptide that mimics the action of N-formylated peptides released by bacteria. Its trifluoroacetate (TFA) salt form is commonly used in research settings.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C45H66F3N7O11 | [1] |

| Molecular Weight | 938.1 g/mol | [1] |

| CAS Number | 2918767-97-0 | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] |

Biological Activity

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent agonist of Formyl Peptide Receptor 1 (FPR1), a key receptor expressed on phagocytic leukocytes such as neutrophils and monocytes.[1] Its binding to FPR1 initiates a cascade of intracellular signaling events that lead to a variety of cellular responses, most notably chemotaxis, the directed migration of cells towards the peptide gradient.[1] This peptide is a powerful tool for studying the mechanisms of inflammation, immune cell trafficking, and host defense against bacterial infections.

Interaction with Formyl Peptide Receptors (FPRs)

Humans express three subtypes of formyl peptide receptors: FPR1, FPR2, and FPR3.[3] N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys exhibits a high affinity and selectivity for FPR1.

Receptor Binding Affinity

| Receptor | Binding Affinity (Kd) | Reference |

| FPR1 | 2.2 nM | [1] |

| FPR2 | Lower affinity (specific quantitative data not readily available) | |

| FPR3 | Not a primary target (specific quantitative data not readily available) |

The high affinity for FPR1 makes this peptide a valuable tool for specifically probing the functions of this receptor subtype.

Signaling Pathways

Upon binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPR1, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events.

Caption: FPR1 Signaling Pathway.

Key downstream signaling pathways activated by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys binding to FPR1 include:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]

-

Phosphoinositide 3-kinase (PI3K) Pathway: The βγ subunits of the G protein can activate PI3K, leading to the activation of Akt and other downstream effectors involved in cell survival and migration.[4]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 can also lead to the phosphorylation and activation of MAPKs, including ERK, p38, and JNK, which regulate a wide range of cellular processes, including gene expression and cell proliferation.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Caption: Neutrophil Chemotaxis Workflow.

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.

-

Chemoattractant Preparation: Prepare a stock solution of this compound in DMSO and then make serial dilutions in the assay buffer to the desired concentrations.

-

Assay Setup:

-

Add the chemoattractant dilutions to the lower wells of a Boyden chamber. Use assay buffer alone as a negative control.

-

Place a microporous filter membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.

-

Quantification:

-

After incubation, remove the filter membrane.

-

Wipe the cells from the upper side of the membrane.

-

Fix and stain the migrated cells on the lower side of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of the peptide to generate a dose-response curve and calculate the EC₅₀ value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to receptor activation.

Caption: Calcium Mobilization Workflow.

Methodology:

-

Cell Preparation: Use either freshly isolated human neutrophils or a cell line stably expressing human FPR1.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer at 37°C for 30-60 minutes.

-

Washing: Wash the cells to remove any extracellular dye.

-

Assay Setup:

-

Resuspend the dye-loaded cells in an appropriate assay buffer.

-

Aliquot the cell suspension into a multi-well plate (e.g., 96-well, black, clear-bottom plate).

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject this compound at various concentrations.

-

Continue to measure the fluorescence intensity over time to record the calcium transient.

-

-

Data Analysis:

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity from baseline.

-

Plot the peak fluorescence change against the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.

-

Conclusion

This compound is a potent and selective agonist for FPR1, making it an indispensable tool for researchers in immunology, inflammation, and drug discovery. Its well-defined chemical properties and biological activities, coupled with established experimental protocols, provide a solid foundation for its use in elucidating the complex roles of formyl peptide receptors in health and disease. This guide serves as a comprehensive resource to facilitate the effective application of this important research peptide.

References

Chemoattractant Peptides in Immunology: A Technical Guide

Abstract

Chemoattractant peptides are a diverse group of small, secreted proteins that play a pivotal role in the orchestration of the immune system. By binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, they induce directed cell migration, a process known as chemotaxis, and trigger a variety of effector functions. This technical guide provides an in-depth overview of the major families of chemoattractant peptides, their receptors, and the signaling pathways they activate. It details key experimental protocols for their study, presents quantitative data on their activity, and explores their significance as targets for drug development in inflammatory diseases, autoimmune disorders, and oncology.

Introduction to Chemoattractant Peptides

The immune system's ability to mount a rapid and localized response to pathogens or tissue damage relies on the precise recruitment of leukocytes from the bloodstream to affected tissues. This recruitment is orchestrated by chemoattractant molecules. Among the most important of these are chemoattractant peptides, which create chemical gradients that guide immune cells to their destination.[1] These peptides are fundamental to both innate and adaptive immunity, controlling everything from the initial influx of neutrophils to a site of infection to the trafficking of lymphocytes through secondary lymphoid organs.[2][3] Dysregulation of chemoattractant peptide signaling is a hallmark of many chronic inflammatory and autoimmune diseases.[3]

Major Families of Chemoattractant Peptides and Their Receptors

Chemoattractant peptides are broadly classified based on their origin and structure. The two most extensively studied families in immunology are the N-formyl peptides and the chemokines.

N-Formyl Peptides and Formyl Peptide Receptors (FPRs)

N-formyl peptides are recognized by the innate immune system as potent chemoattractants.[4] They are characterized by an N-terminal methionine residue that is formylated, a feature of proteins synthesized by bacteria and mitochondria.[4][5] This allows the immune system to detect both invading pathogens and damaged host cells.[6]

In humans, there are three formyl peptide receptors (FPR1, FPR2, and FPR3), which belong to the GPCR family.[5][7][8]

-

FPR1: Binds with high affinity to bacterial and mitochondrial N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). It is a potent activator of phagocytes.[4]

-

FPR2 (also known as ALX/FPRL1): Exhibits remarkable promiscuity, binding not only to formyl peptides but also to a wide array of lipid and peptide ligands. It can mediate both pro- and anti-inflammatory responses.[6]

-

FPR3: The least characterized of the family, its primary ligands and functions are still under active investigation.[4][5]

Activation of FPRs on myeloid cells like neutrophils and macrophages stimulates chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[4][7]

Chemokines and Chemokine Receptors

Chemokines (chemotactic cytokines) are a large family of small (8-10 kDa) peptides that are critical for leukocyte trafficking in both homeostasis and inflammation ("housekeeping" and "inflammatory" chemokines).[3][9] They are classified into four subfamilies based on the arrangement of their conserved N-terminal cysteine residues: CC, CXC, CX3C, and XC.[3][10]

Their corresponding receptors are also GPCRs and are named according to the chemokine class they bind (e.g., CCRs bind CC chemokines).[11] The chemokine system is characterized by a degree of promiscuity, with many receptors binding multiple chemokines and vice versa.[3] This network provides a complex and finely tuned system for controlling immune cell migration throughout the body.[9][12]

Signaling Pathways

Upon binding their respective ligands, chemoattractant peptide receptors undergo a conformational change that activates intracellular heterotrimeric G proteins, typically of the Gαi family.[3][8] This activation initiates a cascade of downstream signaling events. The dissociated Gαi-GTP and Gβγ subunits trigger multiple effector pathways that are essential for the cellular response.

Key downstream signaling events include:

-

Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

-

Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit also activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, activating pathways crucial for cell survival, proliferation, and migration.

-

Ras/MAPK Pathway Activation: Chemoattractant receptors can activate the Ras-MAPK signaling cascade, which is involved in gene transcription and cell proliferation.

-

Rho Family GTPase Activation: Signaling through PI3K and other adaptors leads to the activation of small GTPases like Rac, Rho, and Cdc42. These molecules are master regulators of the actin cytoskeleton, controlling cell polarization and the formation of migratory structures like lamellipodia and filopodia, which are essential for chemotaxis.

Caption: General signaling pathway for chemoattractant peptide receptors.

Quantitative Analysis of Chemoattractant Peptide Activity

The biological activity of chemoattractant peptides is quantified by their binding affinity to their receptors and their functional potency in cellular assays. Binding affinity is often expressed as the dissociation constant (Kd) or the concentration required to inhibit 50% of a radiolabeled ligand's binding (IC50). Functional potency is typically measured as the effective concentration required to elicit a half-maximal response (EC50) in assays such as chemotaxis or calcium mobilization.

Table 1: Receptor Binding Affinities of Select Chemoattractant Peptides

| Peptide | Receptor | Assay Type | Value (nM) | Cell Type / System |

|---|---|---|---|---|

| fMLP | FPR1 | Competitive Binding ([³H]fMLP) | IC50: ~1-10 | Human Neutrophils |

| CXCL8 (IL-8) | CXCR1 | Competitive Binding ([¹²⁵I]IL-8) | Kd: ~0.8-2 | Human Neutrophils |

| CXCL8 (IL-8) | CXCR2 | Competitive Binding ([¹²⁵I]IL-8) | Kd: ~0.3-1 | Transfected Cells |

| CCL2 (MCP-1) | CCR2 | Competitive Binding ([¹²⁵I]CCL2) | Kd: ~0.2-1.5 | Human Monocytes |

| CCL5 (RANTES) | CCR5 | Competitive Binding ([¹²⁵I]CCL5) | Kd: ~1-5 | Transfected Cells |

Table 2: Functional Potency of Select Chemoattractant Peptides

| Peptide | Receptor | Biological Response | Value (nM) | Cell Type |

|---|---|---|---|---|

| fMLP | FPR1 | Chemotaxis | EC50: ~0.1-1 | Human Neutrophils |

| fMLP | FPR1 | Calcium Flux | EC50: ~1-10 | Human Neutrophils |

| CXCL8 (IL-8) | CXCR1/CXCR2 | Chemotaxis | EC50: ~0.1-1 | Human Neutrophils |

| CXCL12 (SDF-1α) | CXCR4 | Chemotaxis | EC50: ~1-5 | Human T-Lymphocytes |

| CCL2 (MCP-1) | CCR2 | Calcium Flux | EC50: ~1-10 | Human Monocytes |

Note: The values presented are approximate and can vary significantly based on experimental conditions, cell type, and assay format.

Methodologies for Studying Chemoattractant Peptides

The functional characterization of chemoattractant peptides and their receptors relies on a core set of in vitro assays.

Receptor Binding Assays

These assays quantify the interaction between a peptide and its receptor, typically using cell membranes from receptor-expressing cells or whole cells. The most common format is a competitive binding assay.

Detailed Methodology (Competitive Radioligand Binding Assay):

-

Preparation: Prepare membranes from cells overexpressing the receptor of interest. Also, prepare a radiolabeled version of a known high-affinity ligand (e.g., [¹²⁵I]-CCL5 for CCR5).

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and bound ligand).[13]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.[13]

Caption: Workflow for a competitive receptor binding assay.

Chemotaxis Assays

Chemotaxis assays measure the directed migration of cells in response to a chemical gradient. The Boyden chamber, or Transwell assay, is the most widely used method.[14][15]

Detailed Methodology (Transwell Assay):

-

Setup: Use a multi-well plate with Transwell inserts. These inserts contain a microporous membrane that separates an upper and a lower chamber.[15] The pore size of the membrane must be large enough for cells to squeeze through but small enough to prevent passive dropping (e.g., 3-8 µm for leukocytes).[15]

-

Chemoattractant Addition: Add cell culture medium containing the chemoattractant peptide to the lower chamber. Add control medium (without the peptide) to other wells to measure random migration (chemokinesis).

-

Cell Seeding: Resuspend the cells to be tested (e.g., neutrophils, lymphocytes) in medium and place them into the upper chamber of the insert.

-

Incubation: Place the plate in a cell culture incubator (37°C, 5% CO₂) for a period of 1-4 hours, allowing cells to migrate through the membrane towards the chemoattractant.

-

Cell Removal: After incubation, remove the insert. Gently wipe the top side of the membrane to remove non-migrated cells.

-

Quantification: Quantify the cells that have migrated to the bottom of the membrane and/or fallen into the lower chamber. This can be done by:

-

Staining the cells on the lower side of the membrane (e.g., with DAPI or Crystal Violet) and counting them under a microscope.

-

Using fluorescently pre-labeled cells and measuring the fluorescence in the lower chamber with a plate reader.

-

Counting the cells in the lower chamber directly using a flow cytometer or an automated cell counter.[16]

-

-

Data Analysis: Compare the number of cells that migrated towards the chemoattractant with the number that migrated towards the control medium. Data is often plotted as a chemotactic index (fold increase over control).

Caption: Workflow for a Transwell chemotaxis assay.

Calcium Flux Assays

GPCR activation by chemoattractants leads to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i).[17] This is a robust and widely used readout for receptor activation, often performed in a high-throughput format.

Detailed Methodology (Fluorescence-Based Assay):

-

Cell Loading: Incubate the cells with a cell-permeant fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[18] The 'AM' ester group allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the now-active, calcium-sensitive dye in the cytoplasm.

-

Washing: Gently wash the cells to remove any excess extracellular dye.

-

Baseline Measurement: Place the plate into a specialized fluorescence plate reader or flow cytometer equipped with injectors.[18][19] Measure the baseline fluorescence of the cells for a short period (e.g., 15-30 seconds).

-

Agonist Injection: The instrument's injector automatically adds the chemoattractant peptide to the wells.

-

Kinetic Reading: Immediately following injection, the instrument continues to measure the fluorescence intensity in real-time (typically for 1-3 minutes) to capture the transient rise and subsequent fall of intracellular calcium.[18]

-

Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence response is used to quantify the magnitude of calcium mobilization. Dose-response curves can be generated by testing multiple peptide concentrations to determine the EC50.

Caption: Workflow for a fluorescence-based calcium flux assay.

Therapeutic and Drug Development Implications

The central role of chemoattractant peptides and their receptors in inflammation makes them highly attractive targets for therapeutic intervention.[2]

-

Inflammatory and Autoimmune Diseases: Antagonists that block chemokine receptors (e.g., CCR5 antagonists in HIV, CCR2 antagonists in diabetic nephropathy) are a major area of drug development to prevent the recruitment of inflammatory leukocytes.

-

Cancer Immunotherapy: The chemokine network within the tumor microenvironment can either promote or suppress tumor growth.[11][12] Manipulating this network, for example by using chemoattractants to recruit cytotoxic T cells into tumors, is a promising strategy for enhancing cancer immunotherapy.[12]

-

Infectious Disease: FPRs are key receptors in the host defense against bacterial infections, making them potential targets for modulating the innate immune response.[6][7]

Conclusion

Chemoattractant peptides are indispensable conductors of the immune response, guiding leukocytes to sites of infection, injury, and immunological surveillance. A thorough understanding of their diverse types, complex receptor interactions, and intricate signaling pathways is crucial for immunology research. The experimental methodologies detailed in this guide provide the foundational tools for investigating these processes. As our knowledge expands, the targeted modulation of chemoattractant peptide systems will continue to offer powerful new therapeutic strategies for a wide range of human diseases.

References

- 1. Chemotactic peptides. Mechanisms, functions, and possible role in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemoattractants and their receptors in homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemotaxis, chemokine receptors and human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 6. Formyl-peptide receptors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 9. docs.abcam.com [docs.abcam.com]

- 10. A guide to chemokines and their receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Chemoattractant Receptors in Shaping the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer immunotherapy with chemoattractant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 15. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]

- 16. revvity.com [revvity.com]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. Calcium Flux Assay Kit (Flow cytometry) (ab233472) | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for In Vitro Studies with N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic peptide agonist of the Formyl Peptide Receptors (FPRs), primarily targeting FPR1.[1][2] FPRs are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of immune cells, such as neutrophils, and play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria.[3] Activation of these receptors triggers a cascade of intracellular signaling events, leading to key cellular responses including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS). This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound.

Mechanism of Action and Signaling Pathway

Upon binding to FPR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The Gα subunit and the Gβγ dimer dissociate and activate downstream effector molecules. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Concurrently, G-protein activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, leading to various cellular responses.

Data Presentation

The following tables summarize representative quantitative data for the potent FPR1 agonist N-Formylmethionyl-leucyl-phenylalanine (fMLP), which is structurally and functionally similar to this compound. This data provides an expected range of potency for the target peptide in the described in vitro assays.

Table 1: Chemotaxis Assay Data

| Parameter | Cell Type | Assay Method | EC₅₀ (nM) |

| Chemotaxis | Human Neutrophils | Boyden Chamber | ~1-10 |

Table 2: Calcium Mobilization Assay Data

| Parameter | Cell Type | Fluorescent Probe | EC₅₀ (nM) |